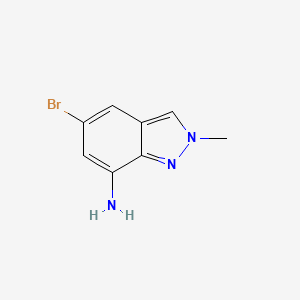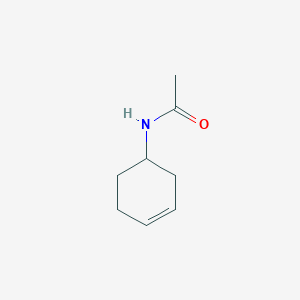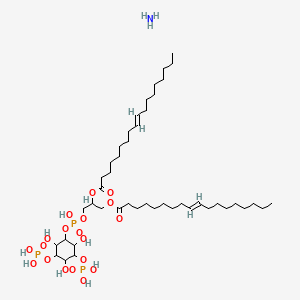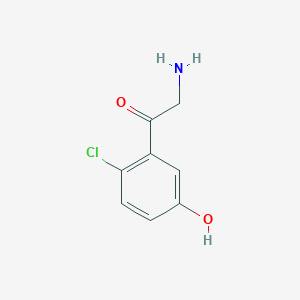
5-bromo-2-methyl-2H-indazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-metil-2H-indazol-7-amina es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son estructuras bicíclicas que constan de un anillo de benceno fusionado a un anillo de pirazol. Este compuesto en particular se caracteriza por la presencia de un átomo de bromo en la posición 5, un grupo metil en la posición 2 y un grupo amino en la posición 7. Los derivados del indazol son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-bromo-2-metil-2H-indazol-7-amina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de 2-azidobenzaldehídos con aminas. Esta reacción se puede llevar a cabo en condiciones sin catalizador ni disolvente, lo que la convierte en un enfoque respetuoso con el medio ambiente . Otro método involucra el uso de reacciones catalizadas por metales de transición, como la ciclización catalizada por Cu(OAc)2, que emplea oxígeno como oxidante terminal .
Métodos de producción industrial
En un entorno industrial, la producción de 5-bromo-2-metil-2H-indazol-7-amina puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar altos rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-bromo-2-metil-2H-indazol-7-amina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 5 se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.
Reacciones de ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidruro de sodio (NaH) y carbonato de potasio (K2CO3) en disolventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de indazol sustituidos, mientras que la oxidación y la reducción pueden conducir a la formación de diferentes compuestos funcionalizados.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-bromo-2-metil-2H-indazol-7-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, se ha demostrado que los derivados del indazol inhiben ciertas quinasas, que desempeñan un papel crucial en las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
1H-indazol: Una estructura básica de indazol sin ningún sustituyente.
2H-indazol: Otra forma tautómera del indazol.
5-bromo-1H-indazol: Similar a 5-bromo-2-metil-2H-indazol-7-amina pero carece de los grupos metil y amino.
2-metil-1H-indazol: Contiene un grupo metil en la posición 2 pero carece de los grupos bromo y amino.
Singularidad
5-bromo-2-metil-2H-indazol-7-amina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del átomo de bromo, el grupo metil y el grupo amino permite una reactividad química diversa y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C8H8BrN3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
5-bromo-2-methylindazol-7-amine |
InChI |
InChI=1S/C8H8BrN3/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,10H2,1H3 |
Clave InChI |
XDBBJDFMYKINIK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(C=C(C2=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)




![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)





